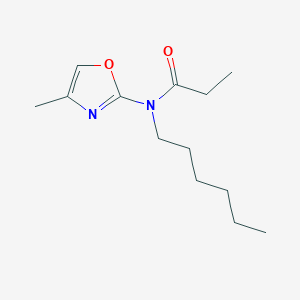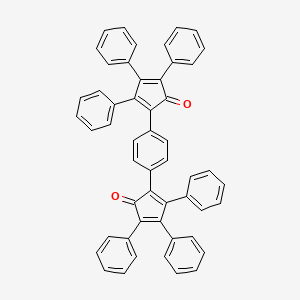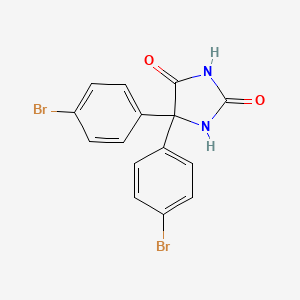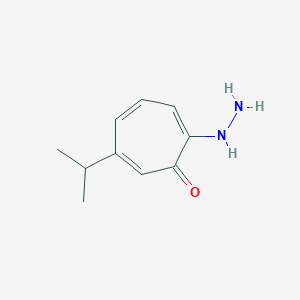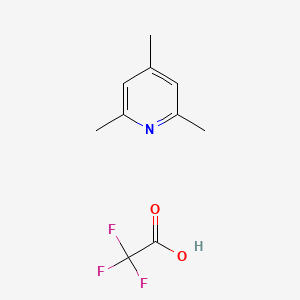
2,2,2-Trifluoroacetic acid;2,4,6-trimethylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,2-Trifluoroacetic acid and 2,4,6-trimethylpyridine are two distinct chemical compounds that are often studied together due to their unique properties and applications in various fields of science. 2,2,2-Trifluoroacetic acid is an organofluorine compound with the chemical formula CF₃CO₂H. It is a colorless liquid with a vinegar-like odor and is known for its strong acidity It is used in organic synthesis and as a solvent .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,2,2-Trifluoroacetic acid is prepared industrially by the electrofluorination of acetyl chloride or acetic anhydride, followed by hydrolysis of the resulting trifluoroacetyl fluoride . The reaction can be summarized as follows: [ \text{CH}_3\text{COCl} + 4 \text{HF} \rightarrow \text{CF}_3\text{COF} + 3 \text{H}_2 + \text{HCl} ] [ \text{CF}_3\text{COF} + \text{H}_2\text{O} \rightarrow \text{CF}_3\text{COOH} + \text{HF} ]
2,4,6-Trimethylpyridine can be synthesized by the oxidation of the methyl groups with potassium permanganate, resulting in the formation of collidinic acid .
Industrial Production Methods
The industrial production of 2,2,2-Trifluoroacetic acid involves large-scale electrofluorination processes, which are efficient and cost-effective for producing high-purity acid . For 2,4,6-Trimethylpyridine, industrial methods often involve the use of catalytic processes to ensure high yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions
2,2,2-Trifluoroacetic acid undergoes various types of reactions, including:
Oxidation: It can be oxidized to form trifluoroperacetic acid.
Reduction: It can be reduced to form trifluoroethanol.
Substitution: It can participate in nucleophilic substitution reactions due to the presence of the trifluoromethyl group.
2,4,6-Trimethylpyridine can undergo:
Oxidation: The methyl groups can be oxidized to form pyridinetricarboxylic acid.
Dehydrohalogenation: It can be used in dehydrohalogenation reactions to remove hydrogen halides.
Common Reagents and Conditions
Common reagents for reactions involving 2,2,2-Trifluoroacetic acid include potassium permanganate for oxidation and lithium aluminum hydride for reduction . For 2,4,6-Trimethylpyridine, potassium permanganate is commonly used for oxidation reactions .
Major Products Formed
Major products formed from reactions involving 2,2,2-Trifluoroacetic acid include trifluoroperacetic acid and trifluoroethanol . For 2,4,6-Trimethylpyridine, major products include pyridinetricarboxylic acid .
Applications De Recherche Scientifique
2,2,2-Trifluoroacetic acid is widely used in organic chemistry as a strong acid catalyst and as a solvent for peptide synthesis . It is also used in the preparation of various fluorinated compounds, which are important in pharmaceuticals and agrochemicals . In biology, it is used for protein sequencing and purification .
2,4,6-Trimethylpyridine is used in organic synthesis as a base and as a solvent for various reactions . It is also used in the preparation of collidinic acid, which has applications in the synthesis of dyes and pharmaceuticals .
Mécanisme D'action
The mechanism of action of 2,2,2-Trifluoroacetic acid involves its strong acidity, which allows it to act as a proton donor in various chemical reactions . The trifluoromethyl group stabilizes the conjugate base, making it a very strong acid .
2,4,6-Trimethylpyridine acts as a base in chemical reactions, accepting protons and facilitating various organic transformations . Its methyl groups provide steric hindrance, making it a less nucleophilic base compared to pyridine .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trifluoroacetic acid: Similar compounds include acetic acid, trichloroacetic acid, and perfluoroacetic acid.
2,4,6-Trimethylpyridine: Similar compounds include pyridine, 2,6-dimethylpyridine, and 3,5-dimethylpyridine.
Uniqueness
2,2,2-Trifluoroacetic acid is unique due to its strong acidity and the presence of the trifluoromethyl group, which imparts unique reactivity and stability to the compound . 2,4,6-Trimethylpyridine is unique due to its steric hindrance and its use as a base in organic synthesis .
Propriétés
Numéro CAS |
57313-93-6 |
|---|---|
Formule moléculaire |
C10H12F3NO2 |
Poids moléculaire |
235.20 g/mol |
Nom IUPAC |
2,2,2-trifluoroacetic acid;2,4,6-trimethylpyridine |
InChI |
InChI=1S/C8H11N.C2HF3O2/c1-6-4-7(2)9-8(3)5-6;3-2(4,5)1(6)7/h4-5H,1-3H3;(H,6,7) |
Clé InChI |
UJNKEPAMNODQCU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC(=C1)C)C.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl [(but-2-en-1-yl)oxy]carbamate](/img/structure/B14628731.png)
![N-[5-Chloro-2-(2,4-dichlorophenoxy)phenyl]methanesulfonamide](/img/structure/B14628739.png)

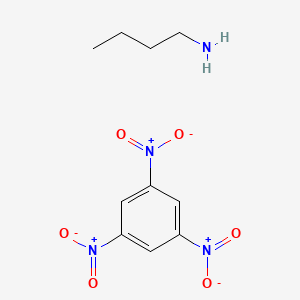
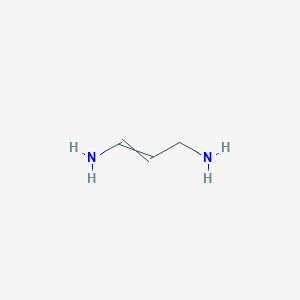
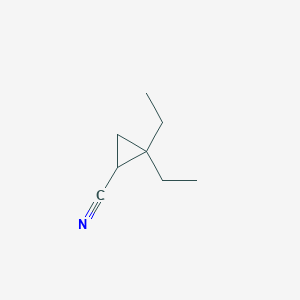
![1-(Chloromethyl)-2-({4-[(2-methylpropyl)sulfanyl]phenyl}sulfanyl)benzene](/img/structure/B14628776.png)
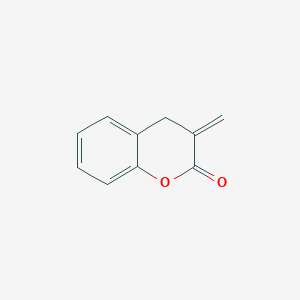
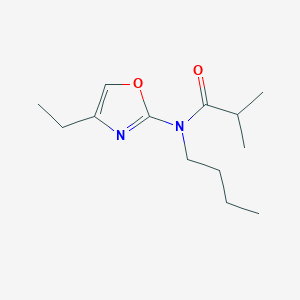
![({[(Methanesulfonyl)methyl]sulfanyl}methyl)benzene](/img/structure/B14628790.png)
